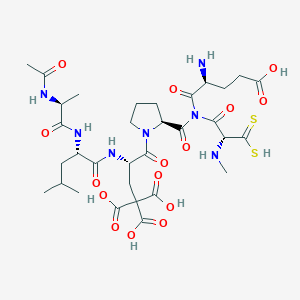
Prothrombin (18-23)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prothrombin (18-23), also known as Prothrombin (18-23), is a useful research compound. Its molecular formula is C32H47N7O15S2 and its molecular weight is 833.9 g/mol. The purity is usually 95%.
The exact mass of the compound Prothrombin (18-23) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Prothrombin (18-23) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prothrombin (18-23) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Trauma-Induced Coagulopathy (TIC)
Prothrombin complex concentrates (PCCs), which include derivatives like Prothrombin (18-23), have been studied for their efficacy in treating TIC, a common complication in trauma patients characterized by coagulopathy and hemorrhage. Recent studies indicate that PCCs can effectively reduce the need for blood transfusions and improve survival rates in critically injured patients.
- Case Study : A systematic review involving 1150 patients showed that administration of 4-factor PCC significantly reduced mortality compared to traditional treatments such as fresh frozen plasma (FFP) .
| Study | Sample Size | Mortality Rate | PCC Dosage |
|---|---|---|---|
| Schlimp et al. (2023) | 823 | 6% with PCC vs 15% with FFP | 20-30 IU/kg |
| Joseph et al. (2023) | 234 | No significant difference | N/A |
Liver Transplantation
PCCs containing Prothrombin (18-23) have shown promise in liver transplantation procedures, where coagulopathy is prevalent due to liver dysfunction.
- Findings : A review highlighted that patients receiving PCC required fewer red blood cell units post-transplant compared to those who did not receive PCC .
| Study | Sample Size | RBC Units Transfused | PCC Product |
|---|---|---|---|
| Colavecchia et al. (2017) | 117 | 2 units vs 4 units without PCC | Kcentra |
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the use of Prothrombin (18-23) in various clinical settings:
- Point-of-Care Testing : The development of rapid testing devices for monitoring prothrombin levels could facilitate timely interventions in emergency settings .
- Genetic Studies : Investigating genetic polymorphisms related to prothrombin could provide insights into individual risks for thromboembolic events, potentially guiding personalized treatment strategies .
Eigenschaften
CAS-Nummer |
103658-53-3 |
|---|---|
Molekularformel |
C32H47N7O15S2 |
Molekulargewicht |
833.9 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |
InChI-Schlüssel |
FSRRFCISZLQALP-NMTCSRCMSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Synonyme |
Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















